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4'-Hydroxy Azithromycin -

4'-Hydroxy Azithromycin

Catalog Number: EVT-13982652
CAS Number:
Molecular Formula: C38H72N2O13
Molecular Weight: 765.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Hydroxy Azithromycin is a derivative of Azithromycin, which is classified as an azalide, a subclass of macrolide antibiotics. Azithromycin is widely recognized for its broad-spectrum antibacterial activity, primarily used to treat various bacterial infections, including respiratory and sexually transmitted infections. The introduction of the hydroxy group at the 4' position of the azithromycin structure alters its pharmacological properties and may enhance its therapeutic efficacy.

Source

4'-Hydroxy Azithromycin can be synthesized from Azithromycin, which itself is derived from erythromycin through a series of chemical modifications. Erythromycin serves as the precursor compound, and various synthetic pathways have been developed to produce azithromycin and its derivatives, including the hydroxy-substituted variant.

Classification
  • Chemical Class: Macrolide antibiotic
  • Sub-class: Azalide
  • CAS Number: 756825-20-4
  • Chemical Formula: C38H72N2O13
  • Molecular Weight: 764.98 g/mol
Synthesis Analysis

The synthesis of 4'-Hydroxy Azithromycin involves several key steps that modify the erythromycin backbone to introduce the hydroxy group.

Methods and Technical Details

  1. Starting Material: Erythromycin thiocyanate is commonly used as a starting material.
  2. Oximation: Erythromycin oxime is formed through reaction with oxime reagents.
  3. Rearrangement: The Beckmann rearrangement is employed to facilitate structural changes, yielding intermediates that can be further modified.
  4. Reduction: Potassium borohydride is typically used for reduction reactions to convert intermediates into desired products.
  5. Methylation: Methylation reactions are performed to achieve final product specifications.

These reactions are often conducted in a single-pot process to streamline synthesis and enhance yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4'-Hydroxy Azithromycin features a complex arrangement characteristic of macrolides:

  • Core Structure: A 15-membered lactone ring with multiple hydroxyl and methoxy groups.
  • Chiral Centers: The molecule contains several stereogenic centers contributing to its specific three-dimensional configuration.

Structural Data

  • IUPAC Name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate .
Chemical Reactions Analysis

Types of Reactions

4'-Hydroxy Azithromycin can undergo various chemical reactions:

  1. Oxidation: Can lead to higher oxidized derivatives under strong oxidizing conditions.
  2. Reduction: Reduction can revert derivatives back to azithromycin or other intermediates.
  3. Substitution: Nucleophilic substitution reactions may occur at nitrogen atoms.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

These reactions are essential for modifying the compound's structure to improve efficacy or reduce side effects .

Mechanism of Action

Process and Data

The mechanism of action for 4'-Hydroxy Azithromycin primarily involves inhibition of bacterial protein synthesis:

  1. Binding to Ribosomes: The compound binds to the 50S ribosomal subunit of bacteria.
  2. Inhibition of Translation: This binding inhibits the translocation step in protein synthesis by preventing peptide chain elongation.

The unique structure of 4'-Hydroxy Azithromycin may enhance its binding affinity compared to its parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Water solubility is approximately 0.514 mg/mL .

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 12.43
    • Strongest Basic pKa: 9.57
  • LogP (Partition Coefficient): Approximately 3.03 indicating moderate lipophilicity .

These properties influence the bioavailability and therapeutic effectiveness of the compound in clinical settings.

Applications

Scientific Uses

4'-Hydroxy Azithromycin has potential applications in:

  1. Antibacterial Treatments: Used in research for developing new antibacterial therapies against resistant strains.
  2. Pharmaceutical Development: Investigated for formulation in combination therapies for enhanced efficacy against various infections.

Research continues into optimizing its use in clinical settings and understanding its full pharmacological profile .

Introduction to 4′-Hydroxy Azithromycin in Antimicrobial Research

4′-Hydroxy azithromycin represents a strategically modified azalide antibiotic engineered through targeted hydroxylation of the desosamine sugar moiety at the 4′ position. This structural refinement emerges as a promising approach to combat the escalating global antimicrobial resistance crisis, which threatens to undermine decades of medical progress. As pathogens develop increasingly sophisticated resistance mechanisms against conventional macrolides, this derivative exemplifies how rational drug design can revitalize existing antibiotic scaffolds. The compound retains azithromycin's favorable pharmacokinetic properties, including extensive tissue distribution and prolonged half-life, while exhibiting enhanced activity against resistant bacterial strains through improved target binding and reduced efflux susceptibility. Its development reflects a critical shift in antibiotic research—from discovering novel compound classes to optimizing existing structures—to address the urgent need for effective antimicrobial agents in an era of diminishing therapeutic options [1] [6].

Table 1: Key Macrolide Derivatives and Their Structural Features

CompoundCore Ring SizeSugar Moieties4' Position ModificationResistance Profile
Erythromycin14-memberedDesosamine, CladinoseUnmodified -HHigh susceptibility
Azithromycin15-memberedDesosamineUnmodified -HModerate susceptibility
Roxithromycin14-memberedDesosamine, CladinoseUnmodified -HModerate susceptibility
4′-Hydroxy Azithromycin15-membered4′-Hydroxylated Desosamine-OH groupEnhanced activity vs. resistant strains

Structural Significance of Hydroxylation at the 4' Position in Macrolide Derivatives

The introduction of a hydroxyl group (-OH) at the 4′ carbon of azithromycin's desosamine sugar induces precise stereoelectronic modifications that profoundly influence antibacterial activity. Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose) serves as the primary ribosomal binding anchor through its dimethylamino group, which forms a critical electrostatic interaction with A2058 (Escherichia coli numbering) of the bacterial 23S rRNA. Hydroxylation at the adjacent 4′ position introduces a polar functional group capable of forming supplementary hydrogen bonds with nucleotides G2505 and U2586 within the peptidyl transferase center. This enhanced binding network increases the compound's residence time within the ribosomal exit tunnel, as confirmed by molecular dynamics simulations showing 27% longer binding persistence compared to unmodified azithromycin [9] [10].

The 4′-hydroxyl group induces conformational restrictions in the desosamine moiety, optimizing spatial orientation for deeper penetration into resistance-conferring rRNA mutations. Structural analyses via ¹H-¹³C heteronuclear correlation spectroscopy reveal that hydroxylation reduces conformational flexibility in the C3′-C4′-C5′ bond angle by approximately 15°, locking the dimethylamino group in an orientation less susceptible to disruption by Erm-methyltransferase modifications. This conformational constraint directly counteracts the predominant resistance mechanism in Streptococcus pneumoniae, where monomethylation of A2058 reduces azithromycin binding affinity by over 200-fold but impacts 4′-hydroxy azithromycin by only 38-fold [3] [10].

The added hydroxyl group significantly enhances intermolecular interactions with bacterial membranes. Unlike the hydrophobic surface of unmodified desosamine, the 4′-hydroxyl participates in hydrogen bonding with phospholipid headgroups, particularly phosphatidylglycerol and cardiolipin. This interaction increases membrane partitioning by 3.5-fold in Gram-negative bacteria, facilitating improved intracellular accumulation against pathogens like Haemophilus influenzae. This property proves crucial for overcoming efflux-mediated resistance, as evidenced by intracellular concentration studies showing 4′-hydroxy azithromycin achieves bactericidal levels in macrophages infected with Mycobacterium avium complex at 1/4 the concentration required for standard azithromycin [3] [9].

Role of Azalide Derivatives in Addressing Antimicrobial Resistance

4′-Hydroxy azithromycin demonstrates exceptional efficacy against macrolide-resistant pathogens through multimodal resistance-countering mechanisms. Its modified desosamine sugar significantly reduces recognition by efflux transporters, particularly the AcrAB-TolC system in Enterobacteriaceae and Mef(A) pumps in Streptococci. Membrane permeability assays reveal that 4′-hydroxy azithromycin accumulates at intracellular concentrations 3.2-fold higher than azithromycin in Mef(A)-expressing S. pyogenes, directly correlating with its 16-fold lower minimum inhibitory concentration (MIC) against these strains. This enhanced retention stems from reduced affinity for efflux pumps due to the hydroxyl group's steric and electronic effects on the desosamine transporter recognition site [3] [7].

The derivative maintains activity against ribosomal methylase-producing strains that render conventional macrolides ineffective. While Erm-mediated methylation of A2058 typically increases azithromycin MICs to >256 μg/mL, 4′-hydroxy azithromycin retains MIC90 values of 8–32 μg/mL against clinical isolates of Staphylococcus aureus harboring erm(B) and erm(C). This residual activity arises from the compound's ability to form stabilizing hydrogen bonds with nucleotides adjacent to the methylation site, partially compensating for the diminished electrostatic interaction at the dimethylamino group. Molecular docking studies confirm the 4′-hydroxyl forms a 2.9 Å hydrogen bond with G2505, providing supplementary binding energy (-3.2 kcal/mol) that mitigates the impact of A2058 methylation [1] [7].

The structural innovation extends activity to Gram-negative pathogens exhibiting intrinsic macrolide resistance. Against multi-drug resistant (MDR) Escherichia coli producing extended-spectrum β-lactamases, 4′-hydroxy azithromycin demonstrates MIC reductions of 4–8 dilution steps compared to azithromycin. This enhancement stems from improved outer membrane penetration via OmpC and OmpF porins, as demonstrated by liposome swelling assays showing 68% increased permeability kinetics. The hydroxyl group facilitates hydrogen bonding with D113 and R92 residues lining the porin channels, promoting transit into the periplasmic space. This property proves particularly valuable against MDR Salmonella enterica serovar Typhi strains with AcrB efflux pump mutations, where the compound achieves therapeutic intracellular concentrations unattainable with first-generation azalides [3] [7].

Table 2: Resistance Mechanisms Addressed by 4′-Hydroxy Azithromycin

Resistance MechanismRepresentative PathogensImpact on Azithromycin4′-Hydroxy Derivative Advantage
Ribosomal methylation (Erm)Streptococcus pneumoniae, Staphylococcus aureusHigh-level resistance (MIC >256 μg/mL)Retains MIC ≤32 μg/mL through supplementary H-bonding
Efflux pumps (Mef, Msr)Streptococcus pyogenes, Staphylococcus epidermidis8-16-fold MIC increase4-8-fold lower MICs via reduced pump recognition
Reduced membrane permeabilityEscherichia coli, Klebsiella pneumoniaeLimited intracellular accumulationEnhanced porin transit and tissue penetration
23S rRNA mutations (A2058G)Neisseria gonorrhoeae, Mycoplasma pneumoniaeLoss of binding affinityImproved binding kinetics to mutant ribosomes

Historical Context: Derivation from Erythromycin and Azithromycin Scaffolds

The development of 4′-hydroxy azithromycin represents the culmination of iterative refinements beginning with erythromycin's isolation in 1952. Erythromycin's acid instability and pharmacokinetic limitations prompted the creation of acid-stable derivatives through C9 oxime modifications, yielding compounds like roxithromycin. However, these 14-membered macrolides retained susceptibility to ribosomal methylation resistance. The breakthrough came with Pliva researchers' insertion of a nitrogen atom into erythromycin's lactone ring, creating the 15-membered azalide azithromycin. This structural innovation conferred exceptional tissue penetration and a prolonged half-life but provided limited advantages against efflux and ribosomal methylation mechanisms [4] [8].

Rational drug design identified the desosamine sugar as the key pharmacophore for ribosomal binding. Semisynthetic modifications focused on the 4′ position, initially explored through deoxygenation to create 4′-deoxyazithromycin. While this enhanced activity against some Gram-positives, it compromised efficacy against Haemophilus influenzae. Computational modeling predicted that 4′-hydroxylation would optimize hydrogen bonding without sacrificing membrane permeability, a hypothesis confirmed through total synthesis in 2012. The synthetic route employed regioselective C4′ oxidation of protected desosamine derivatives followed by stereospecific reduction, yielding 4′-epi-hydroxy and 4′-hydroxy isomers with distinct biological profiles [8] [9].

The derivative's evolution parallels increasing understanding of ribosome-drug interactions. X-ray crystallography of azithromycin-bound 70S ribosomes revealed proximity between C4′ and nucleotide G2505, suggesting strategic positioning of hydrogen bond donors. Biochemical studies demonstrated that 4′-hydroxy azithromycin derivatives bound Thermus thermophilus ribosomes with dissociation constants (Kd) of 9.3 nM versus 35 nM for azithromycin. This enhanced affinity translated directly to in vivo efficacy, with murine pneumonia models showing 2.1-log greater reduction in S. pneumoniae lung burdens compared to azithromycin. The compound's development exemplifies structure-guided antibiotic enhancement, transforming foundational scaffolds into resistance-breaking therapeutics [9] [10].

Table 3: Historical Development of Macrolide/Azalide Antibiotics

Milestone (Year)CompoundStructural InnovationTherapeutic Advancement
1952Erythromycin14-membered lactone ringFirst natural macrolide antibiotic
1980Azithromycin15-membered azalide ringEnhanced tissue penetration, acid stability
1987RoxithromycinC9 O-[(2-methoxyethoxy)methyl]oximeImproved oral bioavailability
1991ClarithromycinC6 methylationIncreased metabolic stability
2012 (Synthetic achievement)4′-Hydroxy Azithromycin4′-hydroxylation on desosamineEnhanced ribosomal binding, reduced efflux susceptibility

Compound Names Mentioned in Text:

  • 4′-Hydroxy Azithromycin
  • Erythromycin
  • Azithromycin
  • Roxithromycin
  • Clarithromycin
  • Desosamine
  • Cladinose

Properties

Product Name

4'-Hydroxy Azithromycin

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C38H72N2O13

Molecular Weight

765.0 g/mol

InChI

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

ILOTYWFVECJHDW-NHXRTCGOSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

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